5-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with an amino group and a thiophen-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene derivatives and pyridinone precursors.
Formation of the Pyridinone Core: The pyridinone core is formed through a cyclization reaction, often involving the condensation of an aldehyde or ketone with an amine.
Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
5-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The pathways affected by the compound can include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-(Thiophen-3-yl)amino-1,2,4-triazines: These compounds share a similar thiophene moiety and exhibit biological activities such as enzyme inhibition and antitumor properties.
Imidazole Derivatives: Imidazole-containing compounds also possess a five-membered heterocyclic ring and are known for their broad range of biological activities.
Uniqueness
5-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of a pyridinone core with an amino group and a thiophen-3-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10N2OS |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-amino-1-(thiophen-3-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C10H10N2OS/c11-9-1-2-10(13)12(6-9)5-8-3-4-14-7-8/h1-4,6-7H,5,11H2 |
InChI Key |
KETSPMNUISXITO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC2=CSC=C2 |
Origin of Product |
United States |
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